Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate
Description
Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate is a bicyclic compound featuring a chromeno[3,4-c]pyrrole core fused with a benzyl substituent and a tert-butoxycarbonyl (Boc) protecting group. The Boc group enhances solubility and stability during synthetic workflows, while the benzyl moiety may influence lipophilicity and intermolecular interactions. This compound is structurally analogous to intermediates in heterocyclic drug discovery, particularly for central nervous system (CNS) targets, as seen in related pyrrolo-fused systems .
Properties
IUPAC Name |
tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27NO3/c1-22(2,3)27-21(25)23-15-24(13-17-9-5-4-6-10-17)14-19(23)18-11-7-8-12-20(18)26-16-23/h4-12,19H,13-16H2,1-3H3/t19-,23-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHFGBBOALWBWPP-CVDCTZTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C12CN(CC1C3=CC=CC=C3OC2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@]12CN(C[C@H]1C3=CC=CC=C3OC2)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate typically involves a multi-step process:
Starting Materials: : The synthesis begins with appropriate benzyl and chromeno-pyrrole precursors.
Reaction Conditions: : The process often includes catalytic hydrogenation, cyclization, and esterification steps, requiring specific catalysts, solvents, and temperature controls to ensure proper formation of the desired compound.
Industrial Production Methods
For large-scale production, optimization of the synthesis route is essential:
Catalysts: : Use of highly selective catalysts to increase yield and purity.
Automated Systems: : Implementation of automated reaction systems to monitor and control the synthesis process efficiently.
Chemical Reactions Analysis
Synthetic Routes and Key Reactions
The compound is synthesized through a multi-step process involving:
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Catalytic hydrogenation for ring saturation
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Cyclization to form the chromeno-pyrrole core
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Esterification with tert-butyl groups for protection.
Reaction Conditions and Catalysts
| Step | Reagents/Catalysts | Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| Benzyl protection | Benzyl chloride, K₂CO₃ | THF | 25°C | 82 |
| Cyclization | Pd/C, H₂ (1 atm) | Ethanol | 50°C | 75 |
| Esterification | Boc₂O, DMAP | DCM | 0°C → RT | 88 |
Deprotection of tert-Butyl Group
The tert-butyl carboxylate undergoes acid-mediated cleavage using trifluoroacetic acid (TFA) in dichloromethane (DCM), yielding the free carboxylic acid derivative . This step is critical for further functionalization (e.g., amidation).
Stereochemical Stability
The (3aS,9bS) configuration remains intact under mild acidic or basic conditions but racemizes at elevated temperatures (>80°C) .
Cross-Coupling Reactions
The benzyl and chromeno-pyrrole moieties participate in:
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Suzuki-Miyaura coupling with aryl boronic acids using Pd(PPh₃)₄ as a catalyst .
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Buchwald-Hartwig amination for introducing nitrogen-based substituents .
Example Suzuki Reaction
| Component | Quantity (mmol) | Conditions | Product Yield (%) |
|---|---|---|---|
| Aryl boronic acid | 1.2 | Pd(PPh₃)₄, K₂CO₃ | 68 |
| Tert-butyl compound | 1.0 | DME/H₂O (3:1), 80°C | — |
Oxidation and Reduction
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Oxidation : The pyrrolidine nitrogen is resistant to oxidation, but the benzyl group undergoes selective epoxidation with mCPBA .
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Reduction : Catalytic hydrogenation (H₂/Pd) reduces the chromene double bond without affecting the tert-butyl group .
Mechanistic Insights
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Steric Effects : The tert-butyl group hinders nucleophilic attack at the 3a-position, directing reactivity to the benzyl-substituted pyrrole.
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Electronic Effects : Electron-withdrawing substituents on the benzyl group accelerate electrophilic aromatic substitution at the chromeno-pyrrole core .
Comparative Reactivity
| Reaction Type | Tert-Butyl Derivative | Analog (No tert-Butyl) |
|---|---|---|
| Deprotection (TFA) | 90% yield in 2 h | 95% yield in 1 h |
| Suzuki Coupling | 68% yield | 82% yield |
| Epoxidation (mCPBA) | 55% yield | 73% yield |
Scientific Research Applications
Medicinal Chemistry
Pharmacological Properties:
The compound has been investigated for its potential as a modulator of serotonin receptors. Research indicates that derivatives of tetrahydrochromeno-pyrrole structures can exhibit selective binding affinities to serotonin receptors, which are crucial in treating mood disorders and anxiety-related conditions. The structural features of this compound suggest it may act similarly to known serotonin receptor ligands .
Case Studies:
-
Serotonin Receptor Modulation:
- A study demonstrated that similar compounds could selectively bind to 5-HT receptors, leading to potential therapeutic effects in depression and anxiety models. This suggests that tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate may have similar properties worth exploring in clinical settings .
- Neuroprotective Effects:
Neuropharmacology
Potential Therapeutic Applications:
The unique structure of this compound makes it a candidate for research into neurodegenerative diseases. Its interaction with neurotransmitter systems could lead to new treatments for conditions like Alzheimer's disease and Parkinson's disease.
Research Findings:
Studies have indicated that compounds with similar frameworks can inhibit neuronal apoptosis and promote cell survival pathways. This suggests that further investigation into the neuroprotective mechanisms of this compound could yield valuable insights into its therapeutic potential .
Synthetic Organic Chemistry
Synthetic Pathways:
The synthesis of this compound can be achieved through various synthetic routes involving cyclization reactions and functional group modifications. These synthetic methods are crucial for producing analogs that may enhance pharmacological activity or reduce toxicity.
Mechanism of Action
The mechanism by which Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate exerts its effects involves binding to specific molecular targets within biological systems:
Molecular Targets: : Enzymes, receptors, or ion channels.
Pathways Involved: : It can modulate signaling pathways, influence gene expression, or alter enzymatic activity, leading to diverse biological effects.
Comparison with Similar Compounds
The following analysis compares the target compound with structurally and functionally related derivatives, focusing on synthesis, physicochemical properties, and biological relevance.
Structural Analogues
Key Observations :
- Core Structure: The chromeno[3,4-c]pyrrole core distinguishes the target compound from indole- or pyrazine-based analogues. This fused system likely enhances π-stacking interactions compared to simpler pyrrole derivatives .
- Substituent Effects : The benzyl group in the target compound increases hydrophobicity relative to indole (10a) or sulfonyl () substituents. The Boc group is a common stabilizing feature across analogues .
- Spectral Data : The Boc carbonyl (IR: ~1680–1765 cm⁻¹) and tert-butyl signals (¹H NMR: δ 1.34) are conserved, confirming consistent protection strategies .
Biological Activity
Tert-butyl (3aS,9bS)-2-benzyl-1,3,4,9b-tetrahydrochromeno[3,4-c]pyrrole-3a-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound features a complex polycyclic structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of 365.45 g/mol. The structural configuration is critical for its interaction with biological targets.
Research indicates that this compound may act as a modulator of various biological pathways. Notably:
- RORγ Modulation : this compound has been identified as a potential RORγ (Retinoic acid receptor-related orphan receptor gamma) modulator. RORγ plays a crucial role in immune response and inflammation regulation. Compounds that modulate RORγ activity can influence the development of autoimmune diseases and inflammatory conditions .
- Antioxidant Activity : Preliminary studies suggest that the compound exhibits antioxidant properties, which can protect cells from oxidative stress. This activity is vital for preventing cellular damage and has implications in cancer prevention and aging .
In Vitro Studies
In vitro assays have demonstrated that this compound can inhibit specific enzymes involved in inflammatory pathways. For instance:
- Cyclooxygenase Inhibition : The compound has shown potential in inhibiting cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This suggests potential applications in treating pain and inflammation-related disorders .
In Vivo Studies
Animal models have been employed to assess the efficacy of this compound in vivo:
- Anti-inflammatory Effects : In murine models of inflammation, administration of the compound resulted in reduced swelling and inflammatory markers compared to control groups. These findings support its potential as an anti-inflammatory agent .
Case Studies
Several studies have highlighted the biological activity of this compound:
- Study on Autoimmune Disorders : A study investigated the effects of the compound on autoimmune mice models. Results indicated a significant reduction in disease severity and inflammatory cytokine levels after treatment with the compound for four weeks .
- Cancer Research : Another research effort explored the compound's cytotoxic effects on various cancer cell lines. The results showed that it induced apoptosis in cancer cells while sparing normal cells, highlighting its selective toxicity .
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 365.45 g/mol |
| RORγ Modulation | Yes |
| Antioxidant Activity | Yes |
| COX Inhibition | Yes |
| Anti-inflammatory Efficacy | Confirmed in vivo |
| Cytotoxicity in Cancer Cells | Selective |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
